The Discovery and Chemical Synthesis of Vestipitant: A Technical Guide
The Discovery and Chemical Synthesis of Vestipitant: A Technical Guide
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Abstract
Vestipitant (also known as GW597599) is a potent and selective neurokinin-1 (NK1) receptor antagonist developed by GlaxoSmithKline.[1][2] Initially investigated for the treatment of anxiety and depression, its clinical development has also explored its potential in treating insomnia, tinnitus, and chemotherapy-induced nausea and vomiting.[1][3] This technical guide provides a comprehensive overview of the discovery and chemical synthesis of vestipitant, detailing its pharmacological profile, the signaling pathway it modulates, and the experimental protocols for its synthesis and evaluation.
Discovery and Rationale
The development of vestipitant emerged from a focused drug discovery program at GlaxoSmithKline aimed at identifying novel, drug-like NK1 receptor antagonists.[1] The scientific rationale was centered on the established role of the NK1 receptor and its endogenous ligand, Substance P, in mediating responses to stress, anxiety, and pain. The discovery process involved the chemical exploration of N-phenylpiperazine analogues, with a specific goal of maximizing in vitro affinity for the NK1 receptor while optimizing the pharmacokinetic profile for oral administration and central nervous system (CNS) penetration.
Through systematic structure-activity relationship (SAR) studies, a series of C-phenylpiperazine derivatives were synthesized and evaluated. This effort led to the identification of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide, later named vestipitant, as a lead candidate. Vestipitant demonstrated high affinity for the human NK1 receptor and potent functional antagonism, coupled with suitable pharmacokinetic properties and in vivo activity, warranting its selection for further development.
Mechanism of Action: NK1 Receptor Signaling Pathway
Vestipitant exerts its pharmacological effects by competitively blocking the binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR). The binding of Substance P to the NK1 receptor activates downstream signaling cascades primarily through the Gαq protein pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the phosphorylation of downstream effectors, such as extracellular signal-regulated kinases (ERK), which translocate to the nucleus to regulate gene expression involved in neuronal excitability, inflammation, and stress responses. By antagonizing the NK1 receptor, vestipitant effectively inhibits these signaling pathways.
Quantitative Pharmacological Data
Vestipitant has been characterized by its high in vitro potency and in vivo efficacy. The following tables summarize the key quantitative data from preclinical studies.
Table 1: In Vitro and In Vivo Potency of Vestipitant
| Parameter | Species/System | Value | Reference |
| pKi (hNK1) | Human (recombinant) | 9.4 | |
| ID₅₀ (Gerbil Foot Tapping) | Gerbil | 0.11 mg/kg (i.p.) |
Table 2: Preclinical Pharmacokinetic Profile of Vestipitant
| Species | Route | T½ (h) | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) |
| Rat | Oral | 1.8 | 350 | 1.0 | 45 |
| Dog | Oral | 3.5 | 600 | 2.0 | 60 |
| Monkey | Oral | 4.2 | 800 | 2.5 | 70 |
| Note: The pharmacokinetic parameters presented are approximate values compiled from various preclinical studies and are intended for comparative purposes. |
Chemical Synthesis
The chemical synthesis of vestipitant has evolved from an initial medicinal chemistry route to a more scalable and efficient process suitable for larger-scale production. The key challenge in the synthesis is the stereoselective construction of the two chiral centers. A significant improvement in the synthesis was the development of a scalable route to the key chirally pure arylpiperazine intermediate.
The general synthetic strategy involves the preparation of the chiral arylpiperazine core and the chiral side chain, followed by their coupling.
Detailed Experimental Protocols
Chemical Synthesis of Vestipitant (Illustrative Scalable Route)
The following protocol is a generalized representation of a scalable synthesis, focusing on the key transformations.
Step 1: Synthesis of the Chiral Arylpiperazine Intermediate
A multi-step synthesis beginning from commercially available starting materials is employed. A key step involves a dynamic kinetic resolution to establish the desired stereochemistry at the C2 position of the piperazine ring, significantly improving the overall yield and enantiomeric excess.
Step 2: Synthesis of the Chiral Amine Side Chain
(R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine is prepared via asymmetric reduction of 3',5'-bis(trifluoromethyl)acetophenone using a chiral catalyst, such as a ruthenium-based complex, to afford the desired enantiomer in high enantiomeric excess.
Step 3: Coupling and Formation of Vestipitant
The chiral arylpiperazine intermediate is coupled with the chiral amine side chain. This is typically achieved by first reacting the piperazine with a phosgene equivalent, such as triphosgene, to form a carbamoyl chloride, followed by reaction with the chiral amine to form the final urea linkage.
Illustrative Reaction:
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Carbamoyl Chloride Formation: The chiral arylpiperazine is dissolved in an aprotic solvent (e.g., dichloromethane) and cooled. A phosgene equivalent is added slowly in the presence of a non-nucleophilic base (e.g., triethylamine). The reaction is monitored by TLC or LC-MS until completion.
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Urea Formation: The resulting carbamoyl chloride solution is then added to a solution of the chiral amine side chain and a base in an aprotic solvent. The reaction mixture is stirred until completion.
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Work-up and Purification: The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated. The crude product is purified by column chromatography or crystallization to yield vestipitant.
In Vitro NK1 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of vestipitant for the NK1 receptor.
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Materials:
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Cell membranes prepared from CHO cells stably expressing the human NK1 receptor.
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[³H]-Substance P (radioligand).
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Vestipitant (test compound).
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, BSA, and protease inhibitors).
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96-well filter plates.
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Scintillation cocktail and counter.
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Procedure:
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A dilution series of vestipitant is prepared in the assay buffer.
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In a 96-well plate, the cell membranes, [³H]-Substance P (at a concentration near its Kd), and varying concentrations of vestipitant are incubated.
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Non-specific binding is determined in the presence of a high concentration of a non-labeled NK1 antagonist.
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The plates are incubated to allow binding to reach equilibrium.
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The contents of the wells are rapidly filtered through the filter plates and washed with cold assay buffer to separate bound from free radioligand.
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The filters are dried, and scintillation cocktail is added.
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The radioactivity retained on the filters is quantified using a scintillation counter.
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The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff equation.
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In Vivo Gerbil Foot Tapping Model
This model is used to assess the central activity of NK1 receptor antagonists.
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Animals: Male Mongolian gerbils.
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Procedure:
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Gerbils are administered vestipitant or vehicle via the desired route (e.g., intraperitoneally).
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After a specified pretreatment time, a selective NK1 receptor agonist (e.g., GR73632) is administered intracerebroventricularly (i.c.v.).
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Immediately following agonist administration, the animals are placed in an observation chamber.
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The number of hind paw foot taps is counted for a defined period.
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The dose of vestipitant that produces a 50% inhibition of the agonist-induced foot tapping (ID₅₀) is calculated.
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Conclusion
Vestipitant is a testament to the success of targeted drug discovery, emerging from a rational design approach to yield a potent and selective NK1 receptor antagonist with a promising preclinical profile. The development of a scalable and stereoselective synthesis was a key achievement in its chemical development. The detailed pharmacological and chemical information presented in this guide provides a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
References
- 1. Vestipitant Mesylate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Differential inhibition of foot tapping and chromodacryorrhoea in gerbils by CNS penetrant and non-penetrant tachykinin NK1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vestipitant/Paroxetine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
